![molecular formula C10H13N4O6P B12920571 [(2S,5R)-5-(6-oxo-1H-purin-9-yl)tetrahydrofuran-2-yl]methyl dihydrogen phosphate](/img/structure/B12920571.png)
[(2S,5R)-5-(6-oxo-1H-purin-9-yl)tetrahydrofuran-2-yl]methyl dihydrogen phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
((2S,5R)-5-(6-Oxo-3H-purin-9(6H)-yl)tetrahydrofuran-2-yl)methyl dihydrogen phosphate: is a complex organic compound with significant relevance in various scientific fields. This compound is a derivative of purine, a fundamental component in many biological molecules, including nucleotides and nucleic acids. Its unique structure, which includes a tetrahydrofuran ring and a phosphate group, makes it an interesting subject for research in chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ((2S,5R)-5-(6-Oxo-3H-purin-9(6H)-yl)tetrahydrofuran-2-yl)methyl dihydrogen phosphate typically involves multiple steps, starting from readily available precursors. The process often includes the formation of the purine ring, followed by the attachment of the tetrahydrofuran moiety and the subsequent phosphorylation. Common reagents used in these reactions include phosphoric acid derivatives, protecting groups for selective reactions, and catalysts to enhance reaction efficiency.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis, which allows for better control over reaction conditions, and the use of advanced purification methods like chromatography, are often employed to scale up the production while maintaining the quality of the compound.
Analyse Chemischer Reaktionen
Types of Reactions: ((2S,5R)-5-(6-Oxo-3H-purin-9(6H)-yl)tetrahydrofuran-2-yl)methyl dihydrogen phosphate can undergo various chemical reactions, including:
Oxidation: This reaction can modify the purine ring or the tetrahydrofuran moiety, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be used to alter the oxidation state of the purine ring, typically employing reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, using reagents like alkyl halides or amines.
Common Reagents and Conditions: Reagents commonly used in these reactions include acids, bases, oxidizing agents, reducing agents, and various catalysts. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, leading to a variety of modified compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, ((2S,5R)-5-(6-Oxo-3H-purin-9(6H)-yl)tetrahydrofuran-2-yl)methyl dihydrogen phosphate is used as a building block for synthesizing more complex molecules
Biology: In biological research, this compound is studied for its role in cellular processes. Its structural similarity to nucleotides makes it a valuable tool for investigating DNA and RNA synthesis, as well as enzyme interactions.
Medicine: In medicine, ((2S,5R)-5-(6-Oxo-3H-purin-9(6H)-yl)tetrahydrofuran-2-yl)methyl dihydrogen phosphate is explored for its potential therapeutic applications. It may serve as a precursor for developing drugs targeting specific enzymes or pathways involved in diseases such as cancer or viral infections.
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and other high-value chemicals. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes.
Wirkmechanismus
The mechanism of action of ((2S,5R)-5-(6-Oxo-3H-purin-9(6H)-yl)tetrahydrofuran-2-yl)methyl dihydrogen phosphate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit or activate enzymes involved in nucleotide synthesis, thereby affecting DNA replication and cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Adenosine: A nucleoside with a similar purine structure, involved in various biological processes.
Guanosine: Another nucleoside with a purine base, playing a crucial role in cellular signaling and metabolism.
Caffeine: A purine alkaloid with stimulant properties, structurally related to nucleosides.
Uniqueness: ((2S,5R)-5-(6-Oxo-3H-purin-9(6H)-yl)tetrahydrofuran-2-yl)methyl dihydrogen phosphate is unique due to its specific combination of a purine base, a tetrahydrofuran ring, and a phosphate group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C10H13N4O6P |
|---|---|
Molekulargewicht |
316.21 g/mol |
IUPAC-Name |
[(2S,5R)-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C10H13N4O6P/c15-10-8-9(11-4-12-10)14(5-13-8)7-2-1-6(20-7)3-19-21(16,17)18/h4-7H,1-3H2,(H,11,12,15)(H2,16,17,18)/t6-,7+/m0/s1 |
InChI-Schlüssel |
BMTWSILZBROYGX-NKWVEPMBSA-N |
Isomerische SMILES |
C1C[C@@H](O[C@@H]1COP(=O)(O)O)N2C=NC3=C2N=CNC3=O |
Kanonische SMILES |
C1CC(OC1COP(=O)(O)O)N2C=NC3=C2N=CNC3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



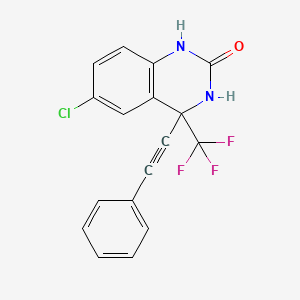
![3-[(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)amino]oxane-2,6-dione](/img/structure/B12920504.png)
![2-Thiophenecarboxaldehyde, 5-[4-(5-bromo-2-thienyl)-2,5-bis(2-ethylhexyl)-2,3,5,6-tetrahydro-3,6-dioxopyrrolo[3,4-c]pyrrol-1-yl]-](/img/structure/B12920510.png)
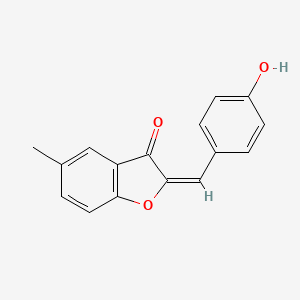
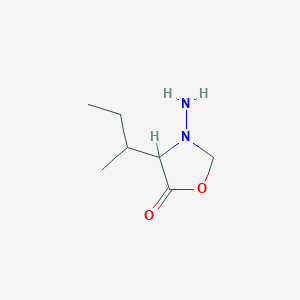
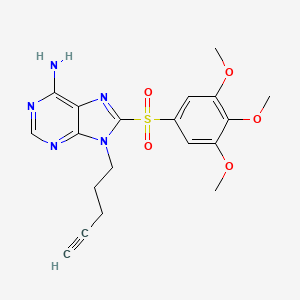
![3-(3-Fluorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12920518.png)
![4-[(2-Methylpropyl)carbamoyl]-1H-imidazole-5-carboxylic acid](/img/structure/B12920536.png)
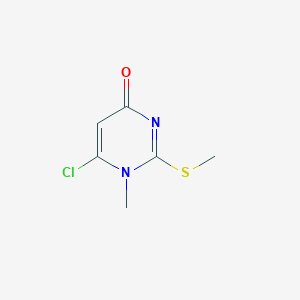


![3-(6-Bromo-3-(cyclopentylamino)imidazo[1,2-a]pyridin-2-yl)benzoic acid](/img/structure/B12920555.png)

